Ticarcillin was first patented in 1963 and has been used clinically since then. It is derived from 6-Aminopenicillanic acid, which is obtained through the fermentation of penicillin. The synthesis of ticarcillin involves modifications that enhance its stability and spectrum of activity against resistant bacterial strains.
The synthesis of ticarcillin typically involves several key steps:
The reaction conditions are mild, allowing for high yields and purity. For example, one method reports a yield of 97% with a melting point around 201 °C and HPLC purity exceeding 98% .
Ticarcillin's molecular formula is , with a molar mass of approximately 384.42 g/mol. The structure features a beta-lactam ring, characteristic of penicillins, along with a thienyl side chain that contributes to its antibacterial activity.
Ticarcillin undergoes various chemical reactions typical of beta-lactam antibiotics:
The stability profile indicates that ticarcillin is somewhat resistant to hydrolysis by AmpC-mediated beta-lactamases but can be affected by other types .
Ticarcillin exerts its antibacterial effect by inhibiting the synthesis of peptidoglycan, an essential component of the bacterial cell wall. This inhibition occurs during cell division, leading to cell lysis and death:
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